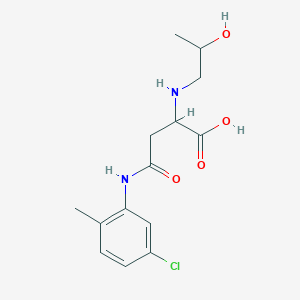

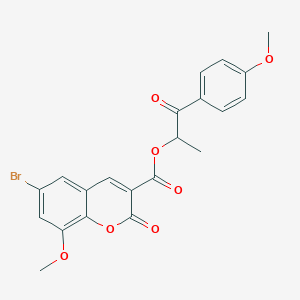

![molecular formula C14H20N2O B2741465 dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine CAS No. 835619-46-0](/img/structure/B2741465.png)

dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

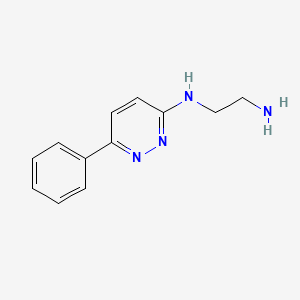

“Dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine” is a chemical compound with the molecular formula C14H20N2O . It is a derivative of dimethylamine, a secondary amine that is a colorless, flammable gas with an ammonia-like odor . The compound has an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of “dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine” involves a nitrogen atom bonded to two methyl groups and one hydrogen atom . It also contains a propan-2-yloxy group and an indole group .Applications De Recherche Scientifique

Dynamin GTPase Inhibition

Indole-based compounds, including dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine derivatives, have been developed as inhibitors of dynamin GTPase, an essential molecule involved in clathrin-mediated endocytosis and other cellular processes. These inhibitors are critical for understanding dynamin's role in cellular functions and developing therapeutic strategies for diseases associated with dynamin dysfunction. A focused library development led to compounds with enhanced potency and selectivity, highlighting the potential of these molecules in cellular biology research (Gordon et al., 2013).

Analytical Chemistry

In the context of analytical chemistry, derivatives of dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine have been employed in novel sample preparation procedures for the determination of heterocyclic aromatic amines in cooked food. These procedures utilize advanced techniques such as microwave-assisted extraction and dispersive liquid-liquid microextraction, demonstrating the compound's utility in developing more efficient and green analytical methods (Agudelo Mesa et al., 2013).

Medicinal Chemistry

In medicinal chemistry, the structural modification of indole-based compounds, including dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine, has led to the synthesis of novel molecules with potential therapeutic applications. These compounds have been evaluated for their binding affinities to various receptors, demonstrating the indole derivative's role in the discovery and development of new drugs (Liu et al., 2017).

Material Science

In material science, indole-based compounds have contributed to the development of new polymers and materials. The synthesis and structural evaluation of derivatives, such as those involving dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine, have advanced our understanding of polymer chemistry and materials engineering. These studies have implications for creating materials with novel properties for various industrial applications (Kukuljan et al., 2016).

Computational Chemistry

Furthermore, computational chemistry studies have explored the electronic properties and molecular structures of indole derivatives, providing insights into their reactivity and potential applications in drug design and other areas of chemical research. These studies exemplify the use of computational methods in understanding and predicting the behavior of complex organic molecules (Fatima et al., 2021).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to interact with a broad range of targets due to their diverse biological and clinical applications .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The compound’s solubility in organic solvents such as ethanol and dichloromethane suggests it may have good bioavailability .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Propriétés

IUPAC Name |

N,N-dimethyl-1-(5-propan-2-yloxy-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)17-12-5-6-14-13(7-12)11(8-15-14)9-16(3)4/h5-8,10,15H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTDBJHWAOYRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C2CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2741385.png)

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)